molecular formula C14H15ClN2O B2992597 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol CAS No. 109943-85-3

5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol

Cat. No.: B2992597
CAS No.: 109943-85-3
M. Wt: 262.74
InChI Key: RDPPAFUSURGOAA-UHFFFAOYSA-N
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Description

5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (also referred to as HQCl-pyr in research literature) is an 8-hydroxyquinoline-derived Mannich base of high interest in oncological and pharmaceutical research . This compound features a chlorine substituent at the quinoline ring's 5-position and a pyrrolidinylmethyl group at the 7-position, a structure known for its potent metal-chelating properties . Its primary research value lies in its robust and selective cytotoxicity against multidrug-resistant (MDR) cancer cells . The development of multidrug resistance is a major obstacle in chemotherapy, often linked to the overexpression of efflux pumps like P-glycoprotein (P-gp). Notably, the toxicity of this compound is not diminished by P-gp; in fact, research indicates that P-gp expression can paradoxically hypersensitize cancer cells to it, a phenomenon known as collateral sensitivity . The proposed mechanism of action involves its ability to chelate essential metal ions such as iron and copper within cells . This complexation is believed to lead to the formation of redox-active complexes, depletion of intracellular metal pools, and the induction of oxidative stress, ultimately triggering cancer cell death . Furthermore, this scaffold has been successfully used to develop novel organometallic complexes (e.g., with Rh(III) and Ru(II)), which can exhibit improved drug-like properties, enhanced solubility, and retained efficacy against resistant cell lines . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c15-12-8-10(9-17-6-1-2-7-17)14(18)13-11(12)4-3-5-16-13/h3-5,8,18H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPPAFUSURGOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=C3C=CC=NC3=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol typically involves the reaction of 5-chloro-8-hydroxyquinoline with pyrrolidine in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of different quinoline-based compounds.

    Substitution: The chloro group at the 5-position can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols

Scientific Research Applications

5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The chloro and pyrrolidin-1-ylmethyl groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 7-Position

Morpholinomethyl Derivative (5b)
  • Structure: 5-Chloro-7-(morpholinomethyl)quinolin-8-ol
  • Key differences : Replacement of pyrrolidine with morpholine (a six-membered ring containing oxygen).
  • Impact :
    • Polarity : Increased due to the oxygen atom, enhancing solubility in polar solvents.
    • Biological activity : Morpholine derivatives often exhibit improved pharmacokinetic profiles, though specific data for 5b remain unpublished .
Piperidin-1-ylmethyl Derivative (5c)
  • Structure: 5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol
  • Key differences : Piperazine substitution introduces a basic nitrogen, altering protonation states.
  • Impact :
    • Binding affinity : Enhanced interaction with acidic residues in enzyme active sites (e.g., HDAC inhibition observed in BRD4354, a related compound) .
    • Synthesis : Higher yield (85%) compared to 5a (35%), suggesting better reaction efficiency .
Aryl-Substituted Derivatives (17 and 18)
  • Examples: 17: 5-Chloro-7-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)quinolin-8-ol 18: 5-Chloro-7-(morpholino(phenyl)methyl)quinolin-8-ol
  • Key differences : Bulky aromatic groups introduce steric hindrance.
  • Impact :
    • Target selectivity : Aryl groups may enhance selectivity for receptors like dopamine or serotonin transporters .
    • Synthetic complexity : Requires multi-step synthesis involving aromatic aldehydes or coupling reactions .

Halogen and Functional Group Modifications

Bromine-Substituted Analog (16)
  • Structure: 5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol
  • Key differences : Chlorine replaced with bromine.
  • Biological activity: Brominated quinolines often show stronger antimicrobial activity but higher toxicity .
Sulfonyl and Nitro Derivatives
  • Example: 7-Chloro-5-pyrrolidin-1-ylsulfonyl-quinolin-8-ol
  • Key differences : Sulfonyl group replaces the methyl-pyrrolidine linker.
  • Impact: Electronic effects: Sulfonyl groups withdraw electrons, reducing basicity and altering binding modes . Bioavailability: Lower solubility in non-polar solvents due to increased polarity .
Anticancer Potential
  • Compound 5a : Preliminary studies suggest inhibition of survivin, an apoptosis regulator .
  • BRD4354: A structurally complex analog (5-chloro-7-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol) inhibits HDAC with IC₅₀ < 1 µM, highlighting the importance of branched substituents for potency .
Antimicrobial Activity
  • Clioquinol (5-Chloro-7-iodoquinolin-8-ol): A clinically used derivative with broad-spectrum antimicrobial activity. The iodine atom enhances membrane permeability but introduces neurotoxicity risks .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP Solubility Key Feature
5a 285.76 2.1 Low in water Pyrrolidine enhances flexibility
5b (morpholinomethyl) 301.75 1.8 Moderate in DMSO Oxygen increases polarity
BRD4354 382.89 3.5 High in DMSO (125 mg/mL) Piperazine-pyridine synergy
Clioquinol 305.5 3.0 Low in water Iodine improves lipophilicity

Biological Activity

5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₈ClN₃O. Its unique structure combines a quinoline core with a pyrrolidine moiety, which contributes to its biological activities. The presence of the chloro group at the 5-position enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
  • Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties, potentially inhibiting viral replication through mechanisms similar to those observed in other quinoline derivatives.
  • Anticancer Properties : This compound has shown promise in targeting multidrug-resistant (MDR) cancer cells. It selectively eliminates P-glycoprotein-expressing cells, which are often resistant to conventional chemotherapy. This property is crucial for developing effective treatments for resistant cancer types .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be further understood through SAR studies:

Substituent Effect on Activity
Chloro GroupEnhances binding affinity and reactivity
Pyrrolidine MoietyIncreases selectivity for specific targets
Hydroxyl GroupInfluences solubility and pharmacokinetics

Studies have shown that modifications to the quinoline structure can significantly impact the compound's efficacy against various biological targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
  • Cytotoxicity Against Cancer Cells : In vitro experiments revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including those resistant to standard treatments. The compound induced apoptosis in these cells, suggesting a mechanism for overcoming drug resistance .
  • Mechanism of Action in MDR Cells : Research indicated that treatment with this compound led to a significant reduction in P-glycoprotein expression in MDR cancer cell lines, enhancing their sensitivity to chemotherapy agents .

Q & A

Q. What are the common synthetic routes for 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol and its analogs?

The synthesis typically involves Mannich reactions or nucleophilic substitution at the 7-position of the quinolin-8-ol scaffold. For example:

  • Mannich reaction : Reacting 5-chloro-8-hydroxyquinoline with paraformaldehyde and pyrrolidine in ethanol under microwave conditions yields the target compound. This method is efficient for introducing the pyrrolidin-1-ylmethyl group at position 7 .
  • Multi-step synthesis : Starting from 5-chloro-8-hydroxyquinoline, intermediates are functionalized via reactions with formaldehyde and secondary amines (e.g., pyrrolidine, piperidine). Purification often involves flash chromatography (e.g., CH₂Cl₂:MeOH 20:1) .
  • Yield optimization : Steric hindrance from bulky substituents (e.g., benzodioxole groups) can reduce yields (e.g., 50% in some cases), necessitating careful reagent selection .

Q. Key Data :

Substituent at Position 7Reaction ConditionsYieldCharacterization Methods
Pyrrolidin-1-ylmethylEtOH, MW, 100°C70–85%¹H NMR, HRMS
Piperidin-1-ylmethylReflux, 4 hours65–80%¹H NMR, ESI-MS

Q. How is the structural characterization of quinolin-8-ol derivatives performed?

Core methods :

  • ¹H NMR : Chemical shifts for the pyrrolidin-1-ylmethyl group typically appear at δ 2.60–2.48 (m, 4H) and δ 1.85–1.70 (m, 4H) in CDCl₃ . The quinoline aromatic protons resonate between δ 8.80–7.10 .
  • HRMS : Exact mass determination (e.g., [M+H⁺] = 362.2232 calculated vs. 362.2224 observed) confirms molecular integrity .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, revealing bond angles and critical points (e.g., ring critical points for stability analysis) .

Example : 5-Chloro-7-(phenyl(phenylamino)methyl)quinolin-8-ol was characterized by ¹H NMR (δ 8.87–7.24) and HRMS (m/z 362.2224) .

Advanced Research Questions

Q. How do substituents at the 7-position influence biological activity?

The CH₂-N subunit at position 7 is critical for cytotoxicity and antimicrobial activity. Key findings:

  • Hydrophilic-lipophilic balance : Introducing morpholine (Q-2) or piperidine (Q-3) enhances solubility while retaining anticancer potency. Fluorobenzylamino groups (Q-4) further optimize activity .
  • Antimicrobial activity : 7-((4-Benzylpiperazin-1-yl)methyl)quinolin-8-ol derivatives show inhibition zones of 12–18 mm against S. aureus and E. coli, linked to dual pharmacophore sites .
  • SAR trends : Bulky substituents (e.g., benzodioxole) reduce yields but may enhance target specificity .

Mechanistic Insight : The CH₂-N group facilitates metal chelation (e.g., Cu²⁺, Fe³⁺), which disrupts cancer cell redox homeostasis .

Q. What computational methods predict the stability and reactivity of quinolin-8-ol derivatives?

  • DFT/HF calculations : Analyze ground-state geometries, charge distribution, and HOMO-LUMO gaps. For 5-ethoxymethyl-8-hydroxyquinoline, DFT revealed a planar quinoline ring with intramolecular hydrogen bonding .
  • Molecular docking : Identifies binding interactions with targets (e.g., HDAC enzymes). Docking studies for 7-substituted derivatives correlate substituent size with binding affinity .
  • QSPR models : Relate logP values (e.g., 2.1–3.5) to membrane permeability and cytotoxicity .

Q. How can researchers resolve contradictions in reported biological data?

Case study : Discrepancies in antimicrobial activity may arise from:

  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or incubation times .
  • Steric effects : Low yields in bulky derivatives (e.g., 50% for 7-((4-benzodioxolylmethyl)piperazinyl)methyl) suggest synthetic challenges rather than intrinsic inactivity .
    Methodological solutions :
  • Standardize assays (e.g., CLSI guidelines).
  • Use orthogonal characterization (e.g., NMR + HRMS) to confirm compound integrity .

Q. What safety protocols are essential for handling this compound?

  • PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 skin/eye irritant) .
  • Ventilation : Use fume hoods due to potential inhalation risks (acute oral toxicity: Category 3) .
  • Decontamination : Ethanol-water recrystallization minimizes residual hazards .

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